molecular formula C7H14ClN B2494610 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride CAS No. 2225136-17-2

1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B2494610
CAS No.: 2225136-17-2
M. Wt: 147.65
InChI Key: PROKVSIJQQTWAV-UHFFFAOYSA-N
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Description

1-Methyl-7-azabicyclo[221]heptane hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride typically involves the reaction of 7-azabicyclo[2.2.1]heptane with methylating agents under controlled conditions. The reaction is often carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted azabicyclo compounds .

Scientific Research Applications

1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate receptor activity, leading to changes in neurotransmission pathways. The exact pathways and molecular targets are still under investigation, but its structure suggests it may mimic or inhibit natural neurotransmitters .

Comparison with Similar Compounds

  • 7-Azabicyclo[2.2.1]heptane hydrochloride
  • 7-Oxabicyclo[2.2.1]heptane and derivatives

Comparison: 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride is unique due to the presence of a methyl group, which can influence its chemical reactivity and biological activity. Compared to 7-azabicyclo[2.2.1]heptane hydrochloride, the methylated version may have different pharmacokinetic properties and receptor binding affinities. The oxabicyclo derivatives, on the other hand, contain an oxygen atom in the ring, leading to different chemical and biological behaviors .

Properties

IUPAC Name

1-methyl-7-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7-4-2-6(8-7)3-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROKVSIJQQTWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(N1)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225136-17-2
Record name 1-methyl-7-azabicyclo[2.2.1]heptane hydrochloride
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